N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a cyclopentyl group at the N1 position, a 2-phenylethyl chain at the N3 position, and a carboxamide moiety at the 7-position. Quinazolines are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their diverse biological activities, including kinase inhibition and antimicrobial properties . The tetrahydroquinazoline scaffold in this compound is stabilized by two ketone groups at positions 2 and 4, which influence its conformational rigidity and electronic properties.
Properties
IUPAC Name |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20(23-17-8-4-5-9-17)16-10-11-18-19(14-16)24-22(28)25(21(18)27)13-12-15-6-2-1-3-7-15/h1-3,6-7,10-11,14,17H,4-5,8-9,12-13H2,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCZVMWPJLWVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Quinazoline Derivatives
*Inferred from structural analysis due to lack of explicit data in evidence.
Key Observations
Substituent Effects on Lipophilicity: The cyclopentyl and phenylethyl groups in the target compound likely enhance membrane permeability compared to the benzyl group in BG16211 .
Electronic and Steric Modifications: The propenyl group in BG16211 introduces an unsaturated bond, which may confer reactivity in covalent binding or metabolic oxidation . Cyanobenzyl and ethylphenyl substituents in sc-492703 add steric bulk, possibly influencing target selectivity.
Carboxamide Role :
- The conserved 7-carboxamide group across all compounds suggests its critical role in hydrogen bonding with biological targets, such as enzyme active sites .
Research Findings and Implications
- Synthetic Accessibility : Quinazoline derivatives are often synthesized via cyclocondensation reactions, with substituents introduced through alkylation or acylation . Crystallographic tools like SHELX and OLEX2 aid in structural validation.
- Biological Relevance : While specific data are unavailable, quinazolines with carboxamide groups are frequently explored as kinase inhibitors (e.g., EGFR, VEGFR) due to their ability to mimic ATP-binding motifs .
- Comparative Pharmacokinetics : The target compound’s cyclopentyl group may prolong half-life compared to smaller substituents (e.g., hydroxy), but this requires experimental validation.
Notes
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